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molecular formula C4H5ClN2OS B8638119 3-[(Chloromethoxy)methyl]-1,2,5-thiadiazole CAS No. 88045-69-6

3-[(Chloromethoxy)methyl]-1,2,5-thiadiazole

Cat. No. B8638119
M. Wt: 164.61 g/mol
InChI Key: PXMFYVUOHZWRKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04539324

Procedure details

3-(Chloromethyloxymethyl)-1,2,5-thiadiazole Sulfuryl chloride (0.24 mmol) in dry dichloromethane (0.5 ml) was added dropwise over a period of 3 minutes at 0° C. to a solution of 3-(Methylthiomethyloxy)methyl-1,2,5-thiadiazole (0.24 mmol) in dry dichloromethane (1.5 ml). The mixture was stirred at 0° C. for 5 minutes and at room temperature for 10 minutes before the solution was evaporated at reduced pressure. The crude product (30 mg, 75%) was used for alkylation in Example 9 without any further purification.
Name
3-(Chloromethyloxymethyl)-1,2,5-thiadiazole Sulfuryl chloride
Quantity
0.24 mmol
Type
reactant
Reaction Step One
Name
3-(Methylthiomethyloxy)methyl-1,2,5-thiadiazole
Quantity
0.24 mmol
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
solvent
Reaction Step One
Quantity
1.5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
S(Cl)(Cl)(=O)=O.[Cl:6][CH2:7][O:8][CH2:9][C:10]1[CH:14]=[N:13][S:12][N:11]=1.CSCOCC1C=NSN=1>ClCCl>[Cl:6][CH2:7][O:8][CH2:9][C:10]1[CH:14]=[N:13][S:12][N:11]=1 |f:0.1|

Inputs

Step One
Name
3-(Chloromethyloxymethyl)-1,2,5-thiadiazole Sulfuryl chloride
Quantity
0.24 mmol
Type
reactant
Smiles
S(=O)(=O)(Cl)Cl.ClCOCC1=NSN=C1
Name
3-(Methylthiomethyloxy)methyl-1,2,5-thiadiazole
Quantity
0.24 mmol
Type
reactant
Smiles
CSCOCC1=NSN=C1
Name
Quantity
0.5 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
1.5 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 0° C. for 5 minutes and at room temperature for 10 minutes before the solution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was evaporated at reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude product (30 mg, 75%) was used for alkylation in Example 9 without any further purification

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
Smiles
ClCOCC1=NSN=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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